molecular formula C7H3BrF3I B1285863 2-Bromo-1-iodo-4-(trifluoromethyl)benzene CAS No. 481075-58-5

2-Bromo-1-iodo-4-(trifluoromethyl)benzene

Cat. No.: B1285863
CAS No.: 481075-58-5
M. Wt: 350.9 g/mol
InChI Key: LFHYCNXVEWPYAB-UHFFFAOYSA-N
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Description

2-Bromo-1-iodo-4-(trifluoromethyl)benzene is an organohalogen compound with the molecular formula C7H3BrF3I. It is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-1-iodo-4-(trifluoromethyl)benzene involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid in a mixed solvent of acetonitrile and water at -10°C. The resulting diazonium salt is then reacted with potassium iodide to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-1-iodo-4-(trifluoromethyl)benzene is primarily based on its ability to undergo various chemical transformations. The presence of bromine, iodine, and trifluoromethyl groups enhances its reactivity, allowing it to participate in a wide range of reactions. These reactions often involve the formation and breaking of carbon-halogen bonds, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene is unique due to the simultaneous presence of bromine, iodine, and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in organic synthesis and various applications .

Properties

IUPAC Name

2-bromo-1-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHYCNXVEWPYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585638
Record name 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481075-58-5
Record name 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-iodo-4-(trifluoromethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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